(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide
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Overview
Description
MK-1468 is a potent, kinome-selective, brain-penetrant amidoisoquinoline leucine-rich repeat kinase 2 (LRRK2) inhibitor. It has been developed for the potential treatment of Parkinson’s disease, a progressive neurodegenerative disorder characterized by the degeneration of dopamine neurons in the brain . The compound exhibits excellent potency against LRRK2 while maintaining high selectivity against other kinases .
Preparation Methods
The synthesis of MK-1468 involves the use of amidoisoquinoline as the core structure. The synthetic routes typically involve reactions performed under a nitrogen atmosphere, monitored by liquid chromatography/mass spectrometry (LCMS) or thin layer chromatography (TLC) on Silica Gel 60 F254 plates . The reactions are carried out in scintillation, microwave vials, or round-bottom flasks . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the maintenance of the compound’s purity and efficacy.
Chemical Reactions Analysis
MK-1468 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include nitrogen atmosphere, UV light for visualization, and flash chromatography for purification . The major products formed from these reactions are intermediates that are further processed to yield the final compound, MK-1468 .
Scientific Research Applications
MK-1468 has significant scientific research applications, particularly in the field of medicine. It is being developed as a potential treatment for Parkinson’s disease due to its ability to inhibit LRRK2, a protein associated with the disease . The compound’s brain-penetrant properties make it a promising candidate for treating neurological conditions. Additionally, MK-1468’s high selectivity against other kinases makes it a valuable tool for studying kinase-related pathways and mechanisms in various biological and chemical research .
Mechanism of Action
MK-1468 exerts its effects by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This inhibition is achieved through the compound’s binding to the ATP-binding domain of LRRK2, thereby preventing the phosphorylation of downstream targets . The strategic reduction of lipophilicity and basicity in MK-1468’s structure helps attenuate hERG ion channel inhibition while maintaining favorable CNS efflux transporter profiles .
Comparison with Similar Compounds
MK-1468 is compared with other LRRK2 inhibitors developed by Merck & Co., Inc. These include compounds that were part of the same amidoisoquinoline-derived chemical series . MK-1468 stands out due to its high selectivity, brain-penetrant properties, and reduced risk of hERG ion channel inhibition . Similar compounds include other LRRK2 inhibitors that have been tested for their efficacy and safety profiles .
Properties
Molecular Formula |
C26H33ClN4O4 |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(2S)-N-[7-chloro-6-[4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl]isoquinolin-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C26H33ClN4O4/c1-25(16-35-15-22(25)32)31-6-4-30(5-7-31)21-11-17-12-23(28-14-18(17)10-20(21)27)29-24(33)19-13-26(19)2-8-34-9-3-26/h10-12,14,19,22,32H,2-9,13,15-16H2,1H3,(H,28,29,33)/t19-,22+,25-/m1/s1 |
InChI Key |
ISEBFQYGEPKLRU-RZTXVSJASA-N |
Isomeric SMILES |
C[C@]1(COC[C@@H]1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)[C@H]5CC56CCOCC6)Cl |
Canonical SMILES |
CC1(COCC1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)C5CC56CCOCC6)Cl |
Origin of Product |
United States |
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